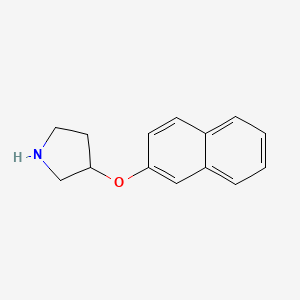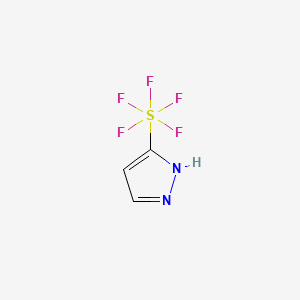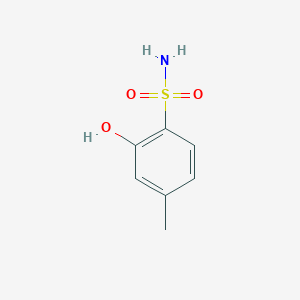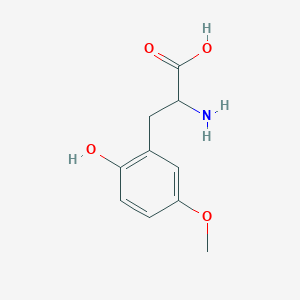
3-Amino-3-(3-ethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It is characterized by the presence of an amino group and a hydroxy group attached to a propane chain, with an ethyl-substituted phenyl ring. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. This process typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the reductive amination of 3-(3-ethylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale hydrogenation reactors. These reactors facilitate the reduction of nitro compounds to amines using hydrogen gas and metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-ethylphenyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-(3-ethylphenyl)propanal or 3-(3-ethylphenyl)propanoic acid.
Reduction: 3-(3-ethylphenyl)propane.
Substitution: Amides or esters depending on the reagents used.
Scientific Research Applications
3-Amino-3-(3-ethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various conditions due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxy group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: Lacks the ethyl-substituted phenyl ring, making it less hydrophobic and less sterically hindered.
3-Amino-2-phenylpropan-1-ol: Has a phenyl ring at a different position, altering its reactivity and interaction with biological targets.
3-Amino-3-phenylpropan-1-ol: Similar structure but without the ethyl group, affecting its solubility and binding properties
Uniqueness
3-Amino-3-(3-ethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl-substituted phenyl ring enhances its hydrophobicity and steric bulk, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-3-(3-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-4-3-5-10(8-9)11(12)6-7-13/h3-5,8,11,13H,2,6-7,12H2,1H3 |
InChI Key |
FKONPVDOEHMNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)









![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
